Superior Catalytic Turnover (kcat) Versus the Classic CPA Substrate Hippuryl-Phe
Ac-Phe-Thiaphe-OH demonstrates a 3.03-fold higher catalytic turnover number (kcat) relative to the classic CPA substrate hippuryl-L-phenylalanine (Hip-Phe). While Hip-Phe is hydrolyzed by CPA with a reported kcat of approximately 2,220 min⁻¹ at 25°C, Ac-Phe-Thiaphe-OH exhibits a kcat of 6,720 min⁻¹ at 22°C [1]. This quantitative difference in catalytic efficiency translates directly to enhanced signal generation per enzyme molecule, providing greater sensitivity in activity assays [1].
| Evidence Dimension | Catalytic turnover number (kcat) |
|---|---|
| Target Compound Data | kcat = 6,720 min⁻¹ |
| Comparator Or Baseline | Hippuryl-L-phenylalanine (Hip-Phe): kcat ≈ 2,220 min⁻¹ |
| Quantified Difference | 3.03-fold higher kcat for Ac-Phe-Thiaphe-OH |
| Conditions | Ac-Phe-Thiaphe-OH: 22°C [1]; Hip-Phe: 25°C, pH 7.5 (literature value cited in [1]) |
Why This Matters
Higher kcat directly improves assay sensitivity by producing a stronger colorimetric signal per unit of CPA activity, reducing detection limits.
- [1] Brown KS, Kingsbury WD, Hall NM, Dunn GL, Gilvarg C. Determination of carboxypeptidase A using N-acetyl-phenylalanyl-3-thiaphenylalanine as substrate: application to a direct serum assay. Anal Biochem. 1987;161(1):219-225. View Source
